molecular formula C13H20N2O2S B2660189 1-Benzyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea CAS No. 1396888-10-0

1-Benzyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea

Cat. No.: B2660189
CAS No.: 1396888-10-0
M. Wt: 268.38
InChI Key: YRPOUCQMVSPCKF-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea is an organic compound with a complex structure that includes a benzyl group, a hydroxy group, and a methylthio group

Preparation Methods

The synthesis of 1-Benzyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of benzyl isocyanate with 2-hydroxy-2-methyl-3-(methylthio)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

1-Benzyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-Benzyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery. Its derivatives may serve as candidates for the development of new therapeutic agents.

    Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The hydroxy and methylthio groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-Benzyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea can be compared with other similar compounds, such as:

    1-Benzyl-3-(2-hydroxy-2-methylpropyl)urea: Lacks the methylthio group, which may result in different chemical and biological properties.

    1-Benzyl-3-(2-hydroxy-2-methyl-3-(ethylthio)propyl)urea: Contains an ethylthio group instead of a methylthio group, potentially altering its reactivity and interactions.

    1-Benzyl-3-(2-hydroxy-2-methyl-3-(methylsulfonyl)propyl)urea: The methylthio group is oxidized to a sulfonyl group, which can significantly change the compound’s properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-benzyl-3-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-13(17,10-18-2)9-15-12(16)14-8-11-6-4-3-5-7-11/h3-7,17H,8-10H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPOUCQMVSPCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC=CC=C1)(CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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